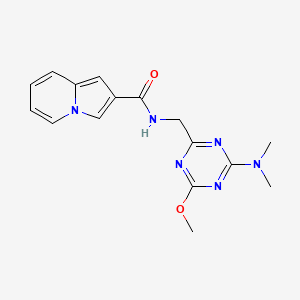

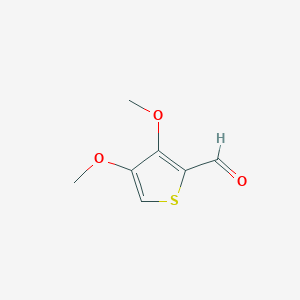

3,4-Dimethoxythiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxythiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H8O3S . It is a monomer and a precursor that is majorly used in the development of electroactive materials for organic electronics-based applications .

Synthesis Analysis

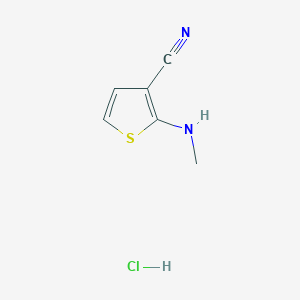

3,4-Dimethoxythiophene-2-carbaldehyde can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium .Molecular Structure Analysis

The molecular weight of 3,4-Dimethoxythiophene-2-carbaldehyde is 172.2 . The InChI code for this compound is 1S/C7H8O3S/c1-9-5-4-11-6 (3-8)7 (5)10-2/h3-4H,1-2H3 and the InChI key is FUJWFUQYKOKBBW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxythiophene-2-carbaldehyde include a melting point of 69-70°C . It is a powder at room temperature . The compound has a refractive index of n20/D 1.5409 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations :

- Titanium-mediated reductive coupling has been utilized in forming bis(phosphaferrocenyl)-substituted ethylenes and pinacols, demonstrating the use of related compounds in complex chemical transformations (Ágústsson et al., 2002).

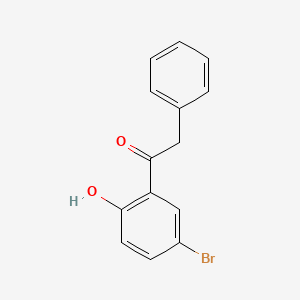

- The compound has been used in the synthesis of novel pyrazole chalcones, which were evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties (Bandgar et al., 2009).

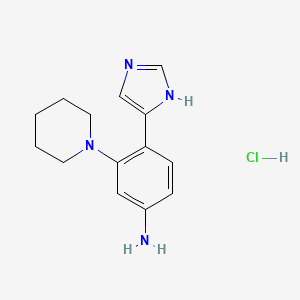

Pharmacological Research :

- While avoiding specific drug use and dosage details, it's noteworthy that such compounds have been included in research focused on developing new medicinal chemistry, particularly in areas like antibacterial and antimicrobial studies (Ali et al., 2013).

Material Science and Polymer Research :

- Research has been conducted on the synthesis of poly(3,4-dimethoxythiophene) and its properties, highlighting its potential in materials science, especially in the development of conductive polymers (Hagiwara et al., 1989).

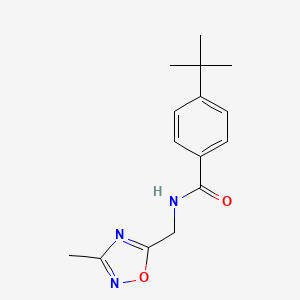

Organic Synthesis and Catalysis :

- Studies have explored its role in facilitating various organic reactions and catalysis processes. For example, the synthesis of tetrahydrothiophenes through metal-mediated reactions has shown the versatility of such compounds in organic synthesis (Alcaide et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is a monomer and a precursor used in the development of electroactive materials for organic electronics-based applications .

Mode of Action

It is synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . The compound can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT), which can further be polymerized to produce PEDOT, a conductive polymer in π-conjugated systems .

Biochemical Pathways

It is known that the compound can be polymerized to form poly(dimethoxythiphenes) which can potentially be used in the fabrication of energy storage devices on electrochemical doping .

Result of Action

It is known that the compound is used in the synthesis of an n2s2-n4 porphyrin dyad used to study photoinduced energy transfer .

Action Environment

It is known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

3,4-dimethoxythiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-9-5-4-11-6(3-8)7(5)10-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJWFUQYKOKBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxythiophene-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2983211.png)

![[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride](/img/structure/B2983214.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2983217.png)

![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2983221.png)